4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been explored . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for benzoxazole synthesis in water under reflux conditions, yielding 79-89% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable and eco-friendly synthetic routes is emphasized. The application of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-Amino-5-fluorobenzoxazole
- 3-Methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
- 4-Fluoro-2-oxo-1,3-benzoxazole-5-carboxylic acid .
Uniqueness
4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research .
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-7-5(15-9(11)14)3-2-4(6(7)10)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
DCYBDQIDZJIIPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2F)C(=O)O)OC1=O |
Origin of Product |
United States |
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